molecular formula C8H13NO2 B1347365 Ethyl 2-cyano-3-methylbutanoate CAS No. 3213-49-8

Ethyl 2-cyano-3-methylbutanoate

Cat. No. B1347365
CAS RN: 3213-49-8
M. Wt: 155.19 g/mol
InChI Key: UYXJMUDYWSXOTJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methylbutanoate is a chemical compound with the molecular formula C8H13NO2 . It has an average mass of 155.194 Da and a monoisotopic mass of 155.094635 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-methylbutanoate consists of freely rotating bonds, hydrogen bond acceptors, and no hydrogen bond donors . The compound has a polar surface area of 50 Ų and a molar refractivity of 40.7±0.3 cm³ .


Chemical Reactions Analysis

Ethyl 2-cyano-3-methylbutanoate is a highly activated acceptor and undergoes the phospha-Michael reaction upon trituration of the reagents at room temperature .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³ and a boiling point of 201.6±8.0 °C at 760 mmHg . It has a vapour pressure of 0.3±0.4 mmHg at 25°C and an enthalpy of vaporization of 43.8±3.0 kJ/mol . The flash point is 82.9±5.2 °C . The index of refraction is 1.428 .

Scientific Research Applications

1. Wine Aroma Analysis

Ethyl 2-hydroxy-3-methylbutanoate, closely related to Ethyl 2-cyano-3-methylbutanoate, has been studied for its impact on wine aromas. Research found that this compound, particularly its R enantiomer, is present in various wines, with red wines showing higher levels than white wines. However, its concentration in wines is significantly below the sensory detection threshold, indicating it does not substantially affect the fruity aroma of red wine (Gammacurta et al., 2018).

2. Sensory Characteristics in Wine

Another study on a related compound, ethyl 2-methylbutanoate, revealed its presence predominantly in the S-enantiomeric form in red wines. Its sensory analysis showed that it enhances the perception of fruity aromas in red wines (Lytra et al., 2014).

3. Aroma Volatile Biosynthesis in Apples

Investigations into the biosynthesis of 2-methylbutanoate esters in apples, particularly ethyl 2-methylbutanoate, have shown their key role in fruit aroma. This study utilized deuterium-labeled substrates to understand the origins and interconversions of these esters in different apple cultivars (Rowan et al., 1996).

4. Aroma Compounds in Peanuts

Ethyl 2-methylbutanoate, alongside other compounds, was studied for its role in creating a fruity fermented off-flavor in peanuts. The study aimed to understand the volatile compounds contributing to this off-flavor in both natural and artificially created samples (Greene et al., 2008).

5. Chemo-enzymatic Synthesis

Research into the chemo-enzymatic synthesis of related compounds has shown alternative approaches to creating complex chemical structures, illustrating the versatility and potential of Ethyl 2-cyano-3-methylbutanoate in synthetic chemistry (Akeboshi et al., 1998).

6. Metabolism in Apple Fruits

The metabolism of ethyl tiglate in apples, leading to the formation of (R)-ethyl 2-methylbutanoate, underscores the compound's relevance in understanding fruit aroma compositions and transformations (Hauck et al., 2000).

7. Pyrolysis Kinetics in the Gas Phase

Studies on the pyrolysis kinetics of similar compounds, such as ethyl 3-hydroxy-3-methylbutanoate, provide insight into their behavior at high temperatures, which is crucial in various industrial processes (Dominguez et al., 1996).

Safety And Hazards

Ethyl 2-cyano-3-methylbutanoate is classified as dangerous with hazard statements including H301-H312-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

ethyl 2-cyano-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-11-8(10)7(5-9)6(2)3/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXJMUDYWSXOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291927
Record name Ethyl 2-cyano-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-methylbutanoate

CAS RN

3213-49-8
Record name 3213-49-8
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Record name Ethyl 2-cyano-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyano-3-methylbutanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Inoue, TC Bruice - The Journal of Organic Chemistry, 1983 - ACS Publications
… Ethyl 2-cyano-3,3-dimethylbutanoate (2a) was prepared from ethyl 2-cyano-3-methylbutanoate and methylmagnesium iodide.6,12 The esters 2b-g were prepared from 2-cyano-3,3-…
Number of citations: 13 pubs.acs.org
TJ Kelly - 1963 - search.proquest.com
… Preparation of Ethyl 2-Cyano-3-Methylbutanoate … (0.6ip mole) of ethyl 2-cyano~3~ methylbutanoate. After heating on a steam bath and stirring for one hour the solution was yellow in …
Number of citations: 0 search.proquest.com
JA Adebiyi, PB Njobeh, OA Adebo, E Kayitesi - Heliyon, 2021 - cell.com
Metabolite profile provides an overview and avenue for the detection of a vast number of metabolites in food sample at a particular time. Gas chromatography high resolution time-of-…
Number of citations: 11 www.cell.com
G Kresze, H Muensterer - The Journal of Organic Chemistry, 1983 - ACS Publications
As 5 (in contrast to 2) is a liquid, less reactive alkenes (eg, 2-bromopropene) may be brought to reaction without solvent. Furthermore, the whole reaction sequence leading to the …
Number of citations: 67 pubs.acs.org

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